Methyl 7-(3-methoxyphenyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds.
Preparation Methods
The synthesis of METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Triazolo[4,3-b][1,2,4,5]tetrazines:
The uniqueness of METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern and the resulting biological and chemical properties.
Biological Activity
Methyl 7-(3-methoxyphenyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Structural Characteristics
The compound features a tetraazolo-pyrimidine core with various substituents that enhance its chemical reactivity and biological interactions. The structural components include:
- Tetraazolo-pyrimidine core : Imparts stability and potential biological activity.
- Methoxyphenyl group : May influence lipophilicity and receptor interactions.
- Thienylcarbonyl substituent : Contributes to the compound's reactivity and potential pharmacological properties.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in the tetraazolo-pyrimidine class have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and HCT-116 .
- Antibacterial and Antiviral Activities : Some studies suggest that related compounds possess antibacterial and antiviral properties, making them candidates for further exploration in infectious disease treatments .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to affect pathways such as ERK signaling, which is crucial for cell proliferation and survival. For example, certain derivatives have been reported to induce apoptosis in cancer cells by modulating these pathways .
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in disease processes, leading to therapeutic effects.
Case Studies
-
Anticancer Evaluation :
A study assessed the antiproliferative effects of various tetraazolo-pyrimidine derivatives on cancer cell lines. The most active derivatives exhibited IC50 values ranging from 3.91 μM to 13.1 μM against MCF-7 and HCT-116 cells, indicating significant potential for anticancer applications . -
Mechanistic Insights :
Another study highlighted that certain derivatives could inhibit tubulin polymerization, a critical process for cancer cell division. This mechanism was associated with significant cytotoxicity against multiple cancer cell lines .
Comparative Analysis
To better understand the unique aspects of this compound relative to similar compounds, the following table summarizes key characteristics:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
This compound | Tetraazolo-pyrimidine core with methoxy and thienyl groups | Diverse interactions due to multiple functional groups | Potential anticancer activity |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | Bicyclic guanidine base | Strong basicity | Anticancer properties |
6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine | Chromeno-pyrimidine derivative | Antitumor activity | Significant cytotoxicity |
Properties
Molecular Formula |
C18H15N5O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 7-(3-methoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15N5O4S/c1-26-11-6-3-5-10(9-11)15-13(16(24)12-7-4-8-28-12)14(17(25)27-2)19-18-20-21-22-23(15)18/h3-9,15H,1-2H3,(H,19,20,22) |
InChI Key |
DMVBPTBPZKKURV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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